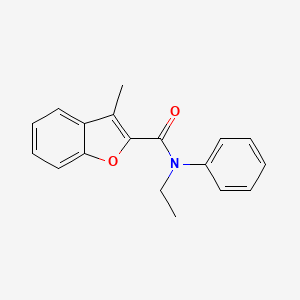![molecular formula C20H17ClO3 B5560330 3-(benzyloxy)-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5560330.png)
3-(benzyloxy)-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(benzyloxy)-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic organic compound featuring a unique chromenone structure. This compound's chemical structure provides it with several interesting properties, making it useful for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
There are several synthetic routes to prepare 3-(benzyloxy)-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, generally involving the following steps:
Initial Formation: : Starting from benzyloxy substituted compounds, intermediate formation through electrophilic aromatic substitution reactions.
Chlorination: : Addition of chlorine using thionyl chloride or other chlorinating agents.
Cyclization: : Formation of the tetrahydrobenzo[c]chromenone structure through cyclization reactions using various acid or base catalysts under controlled temperatures.
Industrial Production Methods
For industrial scale production, these reactions are often conducted in large batch reactors with automated control of reaction conditions to ensure high yield and purity. The processes generally follow similar steps as lab-scale syntheses but with optimizations for scale, such as continuous flow reactors and higher throughput methodologies.
化学反应分析
Types of Reactions
This compound primarily undergoes the following types of reactions:
Oxidation: : The chromenone ring is susceptible to oxidation under mild conditions.
Reduction: : Reduction of the carbonyl group to yield hydroxyl derivatives.
Substitution: : Halogenation, alkylation, and acylation reactions on the benzyloxy and chromenone moieties.
Common Reagents and Conditions
Oxidation: : Using reagents like potassium permanganate or chromium trioxide in acidic media.
Reduction: : Utilizing sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Substitution: : Employing reagents like sodium ethoxide for alkylation or acid chlorides for acylation.
Major Products
These reactions result in various derivatives:
Oxidation produces hydroxyl derivatives.
Reduction forms hydroxyl-substituted tetrahydrobenzo[c]chromenones.
Substitution reactions lead to diverse functionalized chromenone derivatives.
科学研究应用
The compound has several scientific research applications due to its versatile structure:
Chemistry: : Used as an intermediate in organic synthesis for the construction of complex molecules.
Biology: : Studied for its potential biological activities such as anti-inflammatory or anticancer properties.
Medicine: : Investigated for pharmaceutical applications, particularly in the development of novel therapeutic agents.
Industry: : Applied in material science for the synthesis of polymers and advanced materials.
作用机制
The compound's mechanism of action involves:
Molecular Targets: : It interacts with specific enzymes and receptors in biological systems, inhibiting or modulating their activity.
Pathways Involved: : Engages in pathways related to signal transduction, cell proliferation, and apoptosis, making it a candidate for anticancer and anti-inflammatory research.
相似化合物的比较
Similar Compounds
3-(methoxy)-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: : Similar structure but with a methoxy group, leading to different reactivity and biological activity.
3-(benzyloxy)-2-chloro-6H-benzo[c]chromen-6-one: : Lacks the tetrahydro part, which significantly alters its chemical and physical properties.
3-(benzyloxy)-2-bromo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: : Bromo-substituted variant that shows different reactivity patterns compared to the chloro compound.
Uniqueness
What sets 3-(benzyloxy)-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one apart is its unique combination of benzyloxy, chloro, and tetrahydrobenzochromenone moieties, which provides a unique profile of reactivity and potential biological activity.
With its distinctive structure and reactivity profile, this compound is a compound of significant interest in various scientific and industrial applications.
属性
IUPAC Name |
2-chloro-3-phenylmethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO3/c21-17-10-16-14-8-4-5-9-15(14)20(22)24-18(16)11-19(17)23-12-13-6-2-1-3-7-13/h1-3,6-7,10-11H,4-5,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWCRCQVNBZPBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OCC4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5560247.png)
![2-chloro-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5560254.png)
![methyl 4-{3-[benzyl(methyl)amino]-3-oxopropyl}piperidine-1-carboxylate](/img/structure/B5560262.png)
![2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(NAPHTHALEN-2-YL)ACETAMIDE](/img/structure/B5560267.png)
![N'-[(E)-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLENE]-2-(1,1-DIOXIDO-2H-NAPHTHO[1,8-CD]ISOTHIAZOL-2-YL)ACETOHYDRAZIDE](/img/structure/B5560276.png)

![1-(2-aminoethyl)-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5560292.png)
![(4aS*,8aR*)-2-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]decahydroisoquinoline](/img/structure/B5560294.png)
![1-(tetrahydro-2H-pyran-2-ylmethyl)benzo[cd]indol-2(1H)-one](/img/structure/B5560300.png)

![1H-Pyrazole, 1-[(2-benzoxazolylthio)acetyl]-3,5-dimethyl-](/img/structure/B5560316.png)
![Methyl 4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylamino)benzoate](/img/structure/B5560318.png)


